molecular formula C21H24N2O5 B2407670 ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1009055-10-0

ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2407670
CAS No.: 1009055-10-0
M. Wt: 384.432
InChI Key: SJBZCKYGLNLFPN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the ester functionality. The tetrahydrofuran moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:

  • Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 2-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-6,8-9,15,23H,3,7,10-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZCKYGLNLFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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